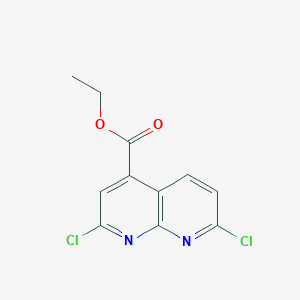

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate is a chemical compound with the CAS Number: 2089277-15-4 . It has a molecular weight of 271.1 and is typically stored at room temperature . The compound is in the form of a powder .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis

The InChI Code for Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate is 1S/C11H8Cl2N2O2/c1-2-17-11 (16)7-5-9 (13)15-10-6 (7)3-4-8 (12)14-10/h3-5H,2H2,1H3 .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves multicomponent reactions. For example, trisubstituted 2-amino-1,8-naphthyridines have been constructed in moderate to high yield via multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N, N, N ', N '-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly ( N, N '-dibromo- N -ethylbenzene-1,3-disulfonamide) (PBBS) .Physical And Chemical Properties Analysis

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 271.1 .Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate has shown potential in the field of medicinal chemistry. The core structure of 1,8-naphthyridines is present in several pharmacologically active compounds, such as Gemifloxacin, which is used to treat bacterial infections . The diverse biological activities of these compounds make them valuable for the development of new therapeutic agents.

Materials Science

In materials science, the compound’s derivatives are utilized due to their photochemical properties. They are particularly useful in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells . These applications take advantage of the compound’s ability to interact with light, which is crucial for the efficiency of these devices.

Chemical Biology

The compound’s derivatives are also significant in chemical biology. Multicomponent reactions (MCRs) involving 1,8-naphthyridines can generate complex molecular architectures with wide applications in chemical biology, contributing to the synthesis of molecules with potential biological activity .

Green Chemistry

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate plays a role in green chemistry through the Friedländer synthesis approach, which is a more eco-friendly and atom-economical method for constructing heterocyclic compounds . This approach aligns with the principles of green chemistry, aiming to reduce waste and avoid the use of hazardous substances.

Ligand Development

This compound is used in the development of ligands for metal complexes. The naphthyridine moiety can act as a coordinating unit, binding to metals and forming complexes that are useful in various catalytic and structural applications .

Light-Emitting Diodes (LEDs)

The derivatives of Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate find applications in the manufacturing of LEDs. These compounds can be part of the active layer in LEDs, emitting light when electrically excited . Their stability and luminescent properties make them suitable for this purpose.

Dye-Sensitized Solar Cells

In the context of renewable energy, these derivatives are explored for their use in dye-sensitized solar cells (DSSCs). They can serve as sensitizers, absorbing sunlight and converting it into electrical energy . The efficiency of DSSCs depends significantly on the light-absorbing capabilities of the sensitizers used.

Molecular Sensors

Lastly, the compound’s derivatives are being studied for their potential use in molecular sensors. These sensors can detect specific molecules or ions, making them useful in environmental monitoring, medical diagnostics, and industrial processes .

Safety And Hazards

Orientations Futures

While specific future directions for Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate are not mentioned in the search results, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches .

Propriétés

IUPAC Name |

ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)7-5-9(13)15-10-6(7)3-4-8(12)14-10/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXCJRVXKAAMLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC2=C1C=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H,3H-[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B2741737.png)

![5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2741739.png)

![N-(3-chlorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2741740.png)

![3-[(4-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2741753.png)

![N-benzhydryl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2741755.png)

![(E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide](/img/structure/B2741756.png)

![lithium(1+) ion 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B2741758.png)